molecular formula C18H29NO6 B4003544 3-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]propan-1-amine;oxalic acid

3-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]propan-1-amine;oxalic acid

Cat. No.: B4003544
M. Wt: 355.4 g/mol
InChI Key: UKSFPWYLZHCECW-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]propan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxy, phenoxy, and amine functional groups, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

3-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]propan-1-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-methyl-4-propan-2-ylphenol: This can be achieved through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.

    Etherification: The phenol derivative is then reacted with 2-chloroethylamine hydrochloride to form the phenoxyethylamine intermediate.

    Methoxylation: The final step involves the methoxylation of the intermediate using methanol and a suitable catalyst, such as sulfuric acid, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines and phenoxy compounds.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-[2-(3-methylphenoxy)ethyl]propan-1-amine
  • 3-methoxy-N-[2-(4-propan-2-ylphenoxy)ethyl]propan-1-amine
  • 3-methoxy-N-[2-(3-methyl-4-ethylphenoxy)ethyl]propan-1-amine

Uniqueness

The uniqueness of 3-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]propan-1-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.C2H2O4/c1-13(2)16-7-6-15(12-14(16)3)19-11-9-17-8-5-10-18-4;3-1(4)2(5)6/h6-7,12-13,17H,5,8-11H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSFPWYLZHCECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCNCCCOC)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]propan-1-amine;oxalic acid
Reactant of Route 2
3-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]propan-1-amine;oxalic acid
Reactant of Route 3
3-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]propan-1-amine;oxalic acid
Reactant of Route 4
3-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]propan-1-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
3-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]propan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
3-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]propan-1-amine;oxalic acid

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